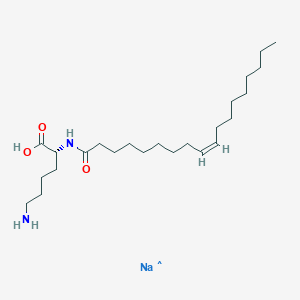

Oleoyl-D-lysine sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oleoyl-D-lysine sodium is an inhibitor of glycine transporter 2a (GlyT2a). It selectively inhibits GlyT2a over GlyT1b and reduces allodynia in a nerve ligation rat model of neuropathic pain.

Wissenschaftliche Forschungsanwendungen

Protein Modifications and Biomedical Applications :Oleoyl-D-lysine sodium has been utilized in biomedical applications, particularly in protein modifications. A study by Lee et al. (2013) discusses the use of Nε-Acryloyl-l-lysine, a related compound, in Escherichia coli. This compound is used for protein modifications through reactions like 1,4-addition and radical polymerization, demonstrating its potential in creating modified proteins for applications requiring high specificity and efficiency.

Lipid Bilayer Interactions :The interaction of lysine-based compounds with lipid bilayers is crucial in understanding their biological applications. Wang and Song (2013) explored how poly-L-lysine interacts with different types of lipid bilayers, affecting properties like lipid head group area and bilayer thickness. This research, detailed in their publication, can provide insights into the use of this compound in manipulating cell membranes for gene delivery and other biomedical purposes (Wang & Song, 2013).

Surfactant and Transfection Agent :this compound, due to its surfactant properties, is explored in the context of gene delivery. Damen et al. (2014) discuss the synthesis and properties of gemini surfactants, where oleoyl chains are used. These surfactants have shown potential in transferring polynucleotides across cell membranes, indicating the applicability of this compound in similar contexts (Damen et al., 2014).

Antimicrobial and Membrane Interaction Studies :The interactions of lysine-based compounds with bacterial membranes have implications for antimicrobial applications. Zhang et al. (2018) studied antimicrobial polypeptides, providing insights into how such compounds, including potentially this compound, interact with microbial membranes and exert their effects (Zhang et al., 2018).

Biodegradable Nanoparticle Formulation :this compound could play a role in the formulation of biodegradable nanoparticles for drug delivery. Yoo, Choi, and Park (2001) demonstrated the incorporation of lysozyme-oleate complex into biodegradable nanoparticles, suggesting a similar approach could be employed using this compound for efficient encapsulation and delivery of therapeutic agents (Yoo, Choi, & Park, 2001).

Surface and Micellar Properties :The surface active properties of oleoyl-based surfactants, akin to this compound, are explored for their potential in enhancing the delivery of compounds. Sreenu et al. (2014) synthesized oleic acid-based surfactants and evaluated their properties, such as surface tension and emulsion stability, which are pertinent to understanding the applications of this compound in formulations (Sreenu et al., 2014).

Lysine Catabolism and Stress Resistance in Bacteria :The catabolism of lysine, which is a component of this compound, plays a role in bacterial stress resistance. Neshich et al. (2013) investigated lysine catabolic pathways in bacteria, revealing connections with osmotic stress resistance. This research may inform the use of this compound in microbiological studies or as a tool in bacterial culture conditions (Neshich, Kiyota, & Arruda, 2013).

Eigenschaften

Molekularformel |

C24H45N2NaO3 |

|---|---|

Molekulargewicht |

432.62 |

InChI |

InChI=1S/C24H46N2O3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25;/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29);/b10-9-;/t22-;/m1./s1 |

InChI-Schlüssel |

OWBHGNNUDAIRSI-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O.[Na] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Oleoyl-D-lysine sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

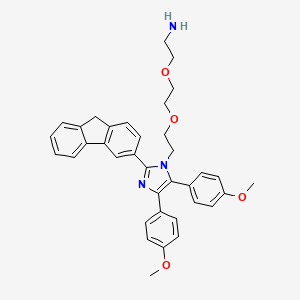

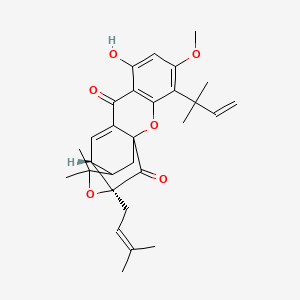

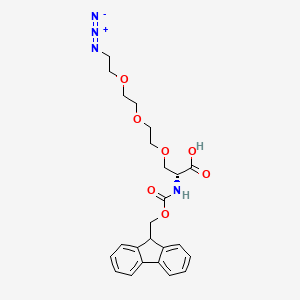

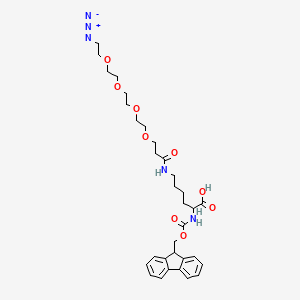

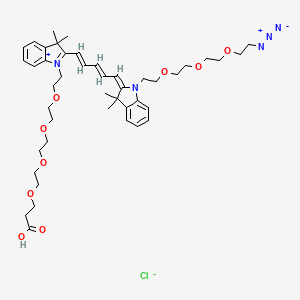

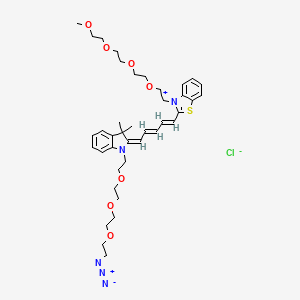

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Azidoacety)amino]-2-deoxy-D-galactose](/img/structure/B1193203.png)